molecular formula C28H37N3O2S4 B5974254 [2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate

[2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate

Cat. No.: B5974254
M. Wt: 575.9 g/mol
InChI Key: TZKPGZGZMCTNOB-UHFFFAOYSA-N
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Description

[2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate is a complex organic compound that features multiple functional groups, including phenyl, oxo, sulfanyl, and carbamodithioate groups

Properties

IUPAC Name

[2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O2S4/c1-5-19-11-9-12-20(6-2)25(19)23(32)17-36-27(34)29-15-16-30-28(35)37-18-24(33)31-26-21(7-3)13-10-14-22(26)8-4/h9-14H,5-8,15-18H2,1-4H3,(H,29,34)(H,30,35)(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKPGZGZMCTNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=O)CSC(=S)NCCNC(=S)SCC(=O)NC2=C(C=CC=C2CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate can be achieved through a multi-step organic synthesis process. The general steps might include:

    Formation of the phenyl oxoethyl intermediate: This can be achieved by reacting 2,6-diethylphenyl with an appropriate oxoethylating agent under controlled conditions.

    Introduction of the sulfanylcarbothioylamino group: This step involves the reaction of the phenyl oxoethyl intermediate with a sulfanylcarbothioylating agent.

    Final assembly: The final step involves coupling the intermediate with the appropriate carbamodithioate derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxo groups, potentially converting them to alcohols.

    Substitution: The phenyl groups may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Biochemical Probes: The compound may be used as a probe to study biochemical pathways involving sulfanyl and carbamodithioate groups.

Medicine

    Drug Development:

Industry

    Polymer Chemistry: Use in the synthesis of specialized polymers with enhanced properties.

Mechanism of Action

The mechanism of action of [2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate analogs: Compounds with similar structures but different substituents on the phenyl or oxoethyl groups.

    Thioamide derivatives: Compounds containing the thioamide functional group, which may exhibit similar reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and optimization for specific uses.

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